molecular formula C8H6F3NO3 B13889862 Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13889862
M. Wt: 221.13 g/mol
InChI Key: PVEFNHBOVOFBMQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by:

  • A methyl ester group at position 2.
  • A hydroxy (-OH) substituent at position 4.
  • A trifluoromethyl (-CF₃) group at position 4.

This compound belongs to a class of pyridine-based molecules widely explored in medicinal and agrochemical research due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and carboxylate esters (serving as synthetic intermediates or prodrugs) .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)6(13)3-12-5/h2-3,13H,1H3

InChI Key

PVEFNHBOVOFBMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange Method

This approach involves preparing chlorinated pyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which are subsequently fluorinated to introduce the trifluoromethyl group. The process typically proceeds via:

  • Chlorination of methylpyridine derivatives under liquid or vapor phase conditions to generate trichloromethylpyridine intermediates.
  • Vapor-phase fluorination of these intermediates using fluorinating agents or catalysts such as iron fluoride at elevated temperatures (>300°C).
  • Control of chlorination degree by adjusting chlorine gas molar ratios and reaction temperature to optimize yield and reduce by-products.

This method allows for selective production of trifluoromethyl-substituted pyridines, including the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed into methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate through subsequent functional group modifications.

Pyridine Ring Construction from Trifluoromethyl Building Blocks

An alternative strategy constructs the pyridine ring directly from trifluoromethyl-containing precursors. This method typically involves:

  • Reaction of trifluoromethyl-substituted building blocks such as trifluoromethylated malonates or ketoesters with nitrogen-containing reagents.
  • Cyclization and condensation reactions to form the pyridine ring with trifluoromethyl substitution at the desired position.
  • Subsequent hydroxylation and esterification steps to obtain the target methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate.

This route provides versatility in introducing substituents and allows for high regioselectivity in the pyridine ring formation.

Direct Trifluoromethylation via Active Trifluoromethyl Reagents

This method uses reactive trifluoromethyl species such as trifluoromethyl copper complexes to directly substitute halogenated pyridines (e.g., bromo- or iodo-pyridines) at the 4-position. The process involves:

  • Preparation of halogenated pyridine precursors.
  • Reaction with trifluoromethyl copper or other trifluoromethylating agents under controlled conditions.
  • Subsequent hydroxylation at the 5-position and esterification at the 2-position to yield the methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate.

This method is advantageous for late-stage functionalization but may require careful control to avoid side reactions.

Specific Synthetic Route Example for Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

A representative synthetic sequence based on literature and patent data is as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Esterification of 5-hydroxypyridine-2-carboxylic acid Methanol, acid catalyst Methyl 5-hydroxypyridine-2-carboxylate
2 Introduction of trifluoromethyl group at 4-position Chlorination/fluorination or trifluoromethyl copper reagent Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate precursor
3 Purification and isolation Solvent extraction, crystallization Pure methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

This route leverages commercially available starting materials and established fluorination techniques to achieve the target compound with good yield and purity.

Research Discoveries and Optimization Insights

  • Catalyst Selection: Transition metal catalysts such as iron fluoride facilitate simultaneous chlorination and fluorination in vapor-phase reactions, improving yield and selectivity for trifluoromethylpyridines.

  • Reaction Temperature and Gas Ratios: Adjusting temperature (>300°C) and chlorine gas molar ratios allows control over chlorination degree, minimizing multi-chlorinated by-products and enhancing target compound formation.

  • By-product Recycling: Multi-chlorinated by-products can be converted back to trifluoromethylpyridines via catalytic hydrogenolysis, enhancing overall process economy.

  • Solvent and Base Effects: In ring construction methods, the choice of solvent and base (e.g., triethylamine) significantly affects reaction selectivity and yield, with milder conditions favoring higher purity products.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chlorine/Fluorine Exchange Stepwise chlorination then fluorination Industrial scalability, high yield High temperature, by-product formation
Pyridine Ring Construction from Precursors Cyclization of trifluoromethyl building blocks High regioselectivity, flexible design Requires multi-step synthesis
Direct Trifluoromethylation Substitution using trifluoromethyl copper reagents Late-stage functionalization Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridines, hydroxylated pyridines, and various pyridine derivatives with functional groups introduced through substitution reactions .

Scientific Research Applications

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Name Substituents (Positions) Ester Group Key Features Source
Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate -CF₃ (4), -OH (5) Methyl High polarity due to -OH; moderate lipophilicity from -CF₃ N/A (Target)
Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate -CF₃ (6), -OH (4) Ethyl Increased lipophilicity (longer alkyl chain); altered substitution pattern reduces H-bonding potential
Methyl rac-(3R,4R,5S)-4-[[3-(difluoromethoxy-phenyl)-tetrahydrofuran-carbonyl]amino]pyridine-2-carboxylate -CF₃, -OCHF₂, amide linkage Methyl Complex pharmacophore; designed for macromolecular target engagement
Methyl 4-[[3-(3-ethyl-4-fluoro-phenyl)tetrahydrofuran-carbonyl]amino]pyridine-2-carboxylate -F, -CF₃, amide Methyl Enhanced metabolic stability; potential CNS activity due to fluorine

Physicochemical Properties (Inferred from Analogs)

Property Target Compound Ethyl 4-hydroxy-6-CF₃ Analog Methyl rac-Amino-Tetrahydrofuran Derivative
Molecular Weight ~235 g/mol (C₉H₈F₃NO₃) 235.16 g/mol (C₉H₈F₃NO₃) ~506 g/mol (C₂₃H₂₂F₅NO₅)
logP ~1.8 (estimated) ~2.1 (higher due to ethyl ester) ~3.5 (lipophilic amide and -CF₃ groups)
Solubility Moderate (polar solvents) Lower (ethyl ester reduces polarity) Poor (high MW, lipophilic substituents)
Synthetic Yield N/A Not reported 76–95% (optimized via flash chromatography)

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